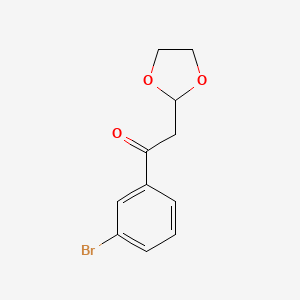

1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a brominated aromatic ketone featuring a 1,3-dioxolane moiety. Its molecular formula is C₁₁H₁₁BrO₃, with a molecular weight of 287.11 g/mol (calculated from substituents in ). This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals .

Propriétés

IUPAC Name |

1-(3-bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQOEJQBFSFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can be synthesized through several methods. One common approach involves the bromination of phenylacetone followed by the formation of the dioxolane ring. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The dioxolane ring can be formed by reacting the brominated intermediate with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and dioxolane ring formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Phenyl derivatives with various substituents.

Applications De Recherche Scientifique

1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated phenyl ring and dioxolane moiety contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Analogs

1-(2-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone ()

- Structure : Bromine at the ortho position on the phenyl ring.

- Synthesis : Produced by Rieke Metals, LLC, via methods analogous to the target compound, suggesting similar synthetic accessibility .

1-(2-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone ()

- Structure : Chlorine replaces bromine at the ortho position.

- Key Differences : Chlorine’s smaller atomic radius and lower electron-withdrawing capacity may increase reaction rates in nucleophilic substitutions compared to bromine.

1-(5-Bromopyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone ()

- Structure : Pyridinyl ring replaces phenyl, introducing a nitrogen atom.

- This structural variation is significant for targeting enzymes in medicinal chemistry .

Dioxolane-Modified Analogs

1-[2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)phenyl]ethanone ()

- Structure : Hydroxyl group at the ortho position and a methyl-substituted dioxolane.

- Key Differences : The hydroxyl group increases acidity (pKa ~10) and enables hydrogen bonding, enhancing solubility in polar solvents. The methyl group on the dioxolane may stabilize the acetal ring against hydrolysis .

1-{3-Chloro-4-[2-(1,3-dioxolan-2-yl)ethoxy]phenyl}-ethanone ()

- Structure : Dioxolane linked via an ethoxy bridge to a chloro-substituted phenyl ring.

- The chloro substituent’s moderate electron-withdrawing effect contrasts with bromine’s stronger inductive effect .

Antimicrobial Activity

- 1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-1-methyl-β-carbolin-2-yl)-ethanone (): Exhibits broad-spectrum antibacterial activity (MIC < 64 µg/mL against S. aureus). The dihydroxy-phenyl group enhances interaction with bacterial membranes, a feature absent in the target compound .

- Triazole Derivatives (): 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime ethers show MIC values of 32–256 µg/mL against Candida spp. The triazole moiety’s hydrogen-bonding capability contrasts with the dioxolane’s inertness in the target compound .

Antimalarial Activity

- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (): pIC₅₀ = 8.21 against Plasmodium falciparum. Nitro groups enhance electron deficiency, improving target binding. The bromine in the target compound may offer similar electronic effects but with lower redox activity .

Physical Properties

Activité Biologique

1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound characterized by a brominated phenyl group and a dioxolane ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features:

- Brominated Phenyl Group : The presence of bromine enhances reactivity and allows for halogen bonding interactions.

- Dioxolane Ring : This moiety can participate in hydrogen bonding and other non-covalent interactions, potentially influencing biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The brominated phenyl group can engage in halogen bonding, while the dioxolane ring facilitates additional non-covalent interactions. These interactions may modulate the activity of enzymes or receptors involved in critical biological pathways.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on brominated phenyl derivatives have shown their ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanisms include:

- Inhibition of Cell Proliferation : Compounds targeting specific signaling pathways involved in cancer progression.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

Anti-inflammatory Activity

Compounds containing dioxolane rings have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides insight into the unique biological activity of this compound.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Study on Heme Oxygenase Inhibition : Research involving azole-substituted phenyl derivatives demonstrated that modifications at specific positions could lead to enhanced inhibition of heme oxygenases, which are crucial in various physiological processes including oxidative stress response .

- Antioxidative Activity : A study highlighted that dioxolane derivatives exhibit antioxidative properties that contribute to their therapeutic potential against cancer .

Q & A

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design :

- Suzuki-Miyaura Coupling : The 3-bromo substituent acts as a leaving group. Electronic effects (e.g., electron-withdrawing Br) enhance oxidative addition with Pd catalysts. Steric hindrance from the dioxolane may reduce coupling efficiency, requiring bulky ligands (e.g., SPhos) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.